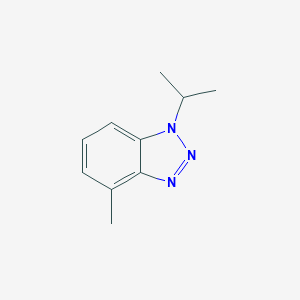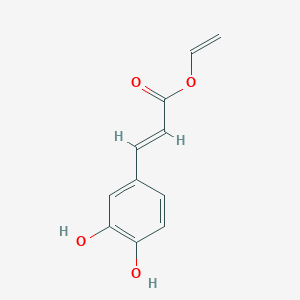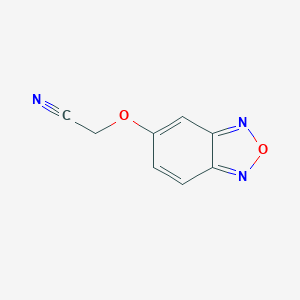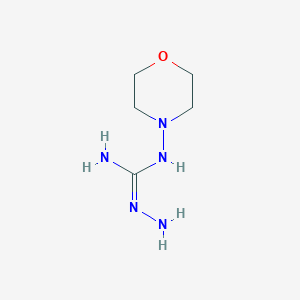![molecular formula C9H9NO5 B068393 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol CAS No. 159873-64-0](/img/structure/B68393.png)
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol
概要
説明
Synthesis Analysis
The synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and 2-(6-nitrobenzo[1,3]dioxol-5-yl)-propionic acid ethyl esters involves the reaction of 5-chloromethyl-6-nitrobenzo[1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives using the tetrakis(dimethylamino)ethylene (TDAE) methodology (Amiri-Attou et al., 2005).
Molecular Structure Analysis
The molecular structure and vibrational frequencies, electronic absorption maximum wavelengths in gas phase and ethanol solvent, HOMO–LUMO, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analyses of related nitro compounds have been investigated using DFT/B3LYP method with 6-31G(d) basis set, providing insights into their electronic properties and reactivity patterns (Gökce et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving nitrobenzodioxoles, such as 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol, often involve complex mechanisms. For instance, the photochemical reaction mechanisms of 2-nitrobenzyl compounds, including 2-nitrobenzyl alcohols, form 2-nitroso hydrates by dual proton transfer, indicating the complexity and the range of reactions these compounds can undergo (Gáplovský et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, of 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol, are crucial for its application in various fields. While specific data for this compound may not be directly available, studies on similar nitro compounds provide a baseline for understanding the behavior of such chemicals under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents, stability under various conditions, and potential for forming derivatives, are essential aspects of 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol. Research indicates that nitro compounds can undergo various reactions, including nitroso formation, reduction, and coupling reactions, which can significantly alter their chemical behavior and applications (Singh et al., 2003).
科学的研究の応用
Functionalization of 6-Nitrobenzo[1,3]dioxole with Carbonyl Compounds : A study described the synthesis of substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and 2-(6-nitrobenzo[1,3]dioxol-5-yl)-propionic acid ethyl esters from the reaction of 5-chloromethyl-6-nitrobenzo[1,3]dioxole with various aromatic carbonyl and α-carbonyl ester derivatives using the TDAE methodology (Amiri-Attou, Terme, & Vanelle, 2005).
Design, Structural and Spectroscopic Elucidation of New Nitroaromatic Carboxylic Acids and Semicarbazones : This research included the synthesis and characterization of four new nitroaromatic compounds with evaluations on their in vitro ability to inhibit the growth of Leishmania infantum. This study highlighted the biological activity related to the presence of the electroactive nitro group in these compounds (Dias et al., 2015).
Structural Investigations into the β-Effect of Pentavalent Silicon : This study involved the preparation of ester and ether derivatives of 2-[(8-dimethylaminonaphthalen-1-yl)dimethylsilanyl]ethanol as part of understanding the β-effect of pentavalent silicon. The derivatives demonstrated partial distortion of silicon toward a trigonal bipyramidal geometry, contributing to insights on structural chemistry (Spiniello & White, 2008).
Safety and Hazards
特性
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-5(11)6-2-8-9(15-4-14-8)3-7(6)10(12)13/h2-3,5,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJMDARCOIYCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448825 | |
| Record name | 1-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol | |
CAS RN |
159873-64-0 | |
| Record name | 1-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)




![2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid](/img/structure/B68343.png)


![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)
